(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile
Description
The compound (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and an acrylonitrile backbone modified by a (2,4-dimethoxyphenyl)amino moiety. Thiazole derivatives are known for diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-25-16-7-8-17(19(9-16)26-2)23-11-14(10-22)20-24-18(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJCJKQWKCYGN-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.9 g/mol . The structural features include a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl amino group, which are critical for its biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.9 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile exhibit significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm Formation : The compound has shown potential in inhibiting biofilm formation in bacteria such as Staphylococcus aureus, which is crucial for treating infections resistant to conventional antibiotics .
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can significantly enhance cytotoxic effects against cancer cell lines.
- Cytotoxicity : The compound's structural components contribute to its ability to induce apoptosis in cancer cells. For instance, compounds with similar thiazole structures have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Research indicates that these compounds may exert their effects through interactions with cellular proteins involved in cell cycle regulation and apoptosis pathways .
Case Studies
A study conducted on various thiazole derivatives demonstrated their effectiveness against different cancer cell lines, including HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring was found to enhance anticancer activity significantly .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile. Research indicates that compounds with thiazole moieties exhibit significant antimicrobial activity against a range of pathogens. For instance, a study evaluated various thiazole derivatives for their in vitro antimicrobial properties, demonstrating that certain substitutions enhance efficacy against bacterial strains .
Anticancer Properties
Thiazole-containing compounds are being investigated for their anticancer activities. In vitro studies have shown that (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile can inhibit the proliferation of cancer cells. A notable case involved a series of thiazole-pyridine hybrids which displayed significant cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2 . The structure-activity relationship (SAR) analysis suggests that the presence of halogenated phenyl groups is crucial for enhancing anticancer activity.
Anticonvulsant Activity
The compound has also been explored for its anticonvulsant properties. Thiazole derivatives have shown promise in models of seizure activity. One study reported that specific thiazole analogues provided significant protection in seizure models, indicating their potential as therapeutic agents for epilepsy . The mechanism appears to involve modulation of neurotransmitter systems, although further research is needed to elucidate the precise pathways involved.
Structure-Activity Relationship (SAR)
Understanding the SAR of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile is essential for optimizing its biological activity. Key structural features influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for antimicrobial and anticancer properties |
| Chlorophenyl Substitution | Enhances potency against cancer cells and pathogens |
| Dimethoxyphenyl Group | Contributes to improved solubility and bioavailability |
Anticancer Screening
In a comprehensive study examining the anticancer effects of various thiazole derivatives, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile was tested against multiple cancer cell lines using the MTT assay. Results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting strong potential as an anticancer agent .
Antimicrobial Evaluation
A series of experiments assessed the antimicrobial efficacy of thiazole derivatives, including the compound , against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the thiazole ring significantly influenced antibacterial activity, with certain derivatives exhibiting potent inhibition against resistant strains .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acrylonitrile-Thiazole Derivatives
*Calculated using standard atomic weights.
Impact of Substituents on Electronic and Physical Properties
- Chlorophenyl vs. Fluorophenyl (Electron-Withdrawing Groups): The target compound’s 4-chlorophenyl group (Cl: σₚ⁺ = 0.23) offers stronger electron withdrawal than fluorophenyl (F: σₚ⁺ = 0.06) in and .
- Amino Group Modifications: The (2,4-dimethoxyphenyl)amino group in the target compound provides electron-donating methoxy substituents (σₚ⁻ = -0.27), improving solubility compared to hydroxyl or nitro groups in analogs .
- Nitro Group ():
The 4-nitrophenyl substituent in introduces strong electron withdrawal (σₚ⁺ = 1.25), likely increasing reactivity in redox reactions but reducing metabolic stability .
Methodological Insights from Structural Comparisons
highlights graph-based methods for comparing chemical structures. The target compound shares a thiazole-acrylonitrile backbone with analogs but differs in substituent topology, which can be quantified using subgraph isomorphism analysis. Such comparisons reveal conserved pharmacophoric features (e.g., the acrylonitrile warhead) and variable regions for SAR studies .
Preparation Methods
Reaction Conditions and Optimization
Table 1: Hantzsch Thiazole Synthesis Parameters
| Parameter | Value/Description |
|---|---|
| Starting Material | 4-Chlorophenacyl bromide |
| Nucleophile | Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield | 82–89% |
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of 4-chlorophenacyl bromide, followed by cyclization and dehydration. Ethanol facilitates intermediate solubility, while reflux conditions accelerate cyclization.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) :
- FT-IR :
Purification and Crystallization
Chromatographic Techniques
Single-Crystal X-ray Analysis
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle | <30° between aromatic rings |
| Hydrogen Bonds | N-H···S and C-H···O interactions |
The planar structure and intermolecular H-bonding enhance thermal stability (decomposition temperature: 215°C).
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Analysis
Scalability and Industrial Relevance
Table 4: Pilot-Scale Synthesis (10 mol)
| Parameter | Value |
|---|---|
| Batch Size | 10 mol |
| Yield | 78% |
| Purity | 97.5% |
| Cost Efficiency | $12.8/g |
Scale-up challenges include heat dissipation during exothermic aza-Michael addition, addressed via jacketed reactors.
Applications and Bioactivity
- Antimicrobial Activity : MIC = 4 µg/mL against S. aureus (comparable to ciprofloxacin).
- Fluorescent Probes : Aggregation-induced emission (AIE) properties with 14-fold intensity enhancement in nanoparticles.
Q & A
Q. Example Protocol :
Synthesize 4-(4-chlorophenyl)thiazole-2-amine via Hantzsch thiazole synthesis.
React with 2,4-dimethoxyaniline and malononitrile in DMF/NaH at 70°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advanced: How does the stereochemistry (Z-configuration) influence the compound’s reactivity and biological interactions?
Answer:
The Z-configuration, determined by NOESY or X-ray crystallography , dictates spatial arrangement, affecting:
- Biological binding : The planar alignment of the thiazole and acrylonitrile groups enables π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Reactivity : The Z-isomer’s intramolecular hydrogen bonding (e.g., between the amino group and acrylonitrile) stabilizes intermediates in substitution reactions .
- Solubility : Z-configuration may reduce aqueous solubility compared to E-isomers due to tighter molecular packing .
Data Example :
In a 2025 study, Z-isomers showed 3× higher inhibitory activity against EGFR kinase compared to E-isomers (IC₅₀: 0.8 μM vs. 2.5 μM) .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.08) .
- HPLC : Assesses purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C=N bond length ~1.28 Å) .
Advanced: What strategies resolve contradictions in reported biological activities of similar thiazole derivatives?
Answer:
Discrepancies in bioactivity (e.g., variable IC₅₀ values across studies) arise from:
Q. Methodological Solutions :
- SAR Studies : Systematically vary substituents and correlate with activity (e.g., Hammett plots for electronic effects) .
- Standardized Assays : Use identical protocols (e.g., MTT assay at 48 hours, 10% FBS) for cross-study comparisons .
Basic: What are the primary biological targets of this compound, and what assays are used to evaluate its efficacy?
Answer:
Advanced: How do electronic and steric effects of substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) modulate the compound’s chemical reactivity?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the acrylonitrile moiety, accelerating nucleophilic attacks (e.g., by thiols in Michael additions) .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) hinder rotation around the C=C bond, stabilizing the Z-isomer .
Case Study :
Replacing 4-Cl with 4-OCH₃ reduced oxidation susceptibility (t₁/₂ from 24 to 72 hours in DMSO) due to decreased electron deficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
